N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine
Description
Properties
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15/h2-5H,6-9H2,1H3,(H4,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSILSEAASITEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine Formation via Cyanamide Route
The classical approach involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with cyanamide in the presence of hydrochloric acid. The acid protonates cyanamide, increasing its electrophilicity, which facilitates nucleophilic attack by the aniline nitrogen to form the guanidine moiety.
- Reaction temperature: Ambient to mild heating (room temperature to 50°C)
- Reaction time: Several hours, typically 6–24 hours depending on scale and solvent
- pH control: Acidic conditions (pH ~1) maintained to drive guanidine salt formation and prevent side reactions
- Work-up: Neutralization with potassium carbonate to pH ~8, followed by extraction with dichloromethane (DCM) to isolate the free base, then re-acidification to form the hydrochloride salt
This method is favored industrially due to its simplicity and use of inexpensive reagents.
Use of Guanyl-Transfer Reagents
Industrial Production Considerations
Industrial synthesis of this compound hydrochloride scales up the laboratory methods with emphasis on:
- Bulk reagents: Use of large quantities of starting aniline and cyanamide or guanyl-transfer reagents
- Reaction control: Precise temperature and pH monitoring to avoid impurity formation
- Purification: Recrystallization from suitable solvents or chromatographic methods to achieve pharmaceutical purity
- Inert atmosphere: Nitrogen or argon atmosphere to prevent oxidation or hydrolysis during synthesis and storage
- Yield optimization: Reaction times and reagent stoichiometry optimized to achieve yields typically above 85–90%
- Safety: Avoidance of explosive intermediates by substituting ammonium nitrate with safer ammonium salts during guanidine salt formation
These measures ensure the compound meets stringent quality standards for research and therapeutic use.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents & Conditions | Solvent(s) | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanamide guanidination | 4-(4-acetylpiperazin-1-yl)aniline, cyanamide, HCl | Methanol, Ethanol | Simple, cost-effective | 85–90 | Acidic conditions, ambient to mild heat |
| Guanyl-transfer reagent coupling | Bis-Boc-guanylpyrazole or di-Boc thiourea, base, acid | Acetonitrile, DCM, DMF | High selectivity, mild conditions | 80–88 | Requires deprotection step |
| Industrial scale batch synthesis | Bulk aniline, cyanamide, HCl, potassium carbonate | Ethanol, DCM | Scalable, high purity | >90 | Inert atmosphere, controlled pH |
Research Findings and Impurity Considerations
Studies indicate that during the guanidine formation, impurities can arise from incomplete reaction or side reactions such as hydrolysis or over-alkylation. Careful control of reaction pH and temperature minimizes these impurities.
- Impurities include unreacted aniline, partially guanidinated intermediates, and degradation products from acetylpiperazine moiety
- Use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is standard for impurity profiling
- Optimization of reaction parameters based on impurity profiles improves overall yield and product quality
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine has been employed in various scientific research domains, particularly in the fields of chemistry and biology:
1. Medicinal Chemistry
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent in studies aimed at developing new antibiotics. Its guanidine group enhances its ability to disrupt bacterial cell membranes.
- Anticancer Properties : Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Its structure suggests interactions with receptors involved in tumor growth regulation.
2. Enzyme Inhibition Studies
- The guanidine group is known for forming strong hydrogen bonds, which can inhibit enzyme activity. Studies have focused on its ability to modulate enzymes related to metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
3. Receptor Binding Studies
- This compound has been investigated for its binding affinity to various receptors, including those implicated in neurological disorders. This research is crucial for understanding its pharmacological profile and potential side effects.
Industrial Applications
The compound's unique chemical properties lend themselves to several industrial applications:
1. Synthesis of Complex Organic Molecules
- It serves as a building block in organic synthesis, allowing chemists to create more complex molecules for pharmaceuticals and agrochemicals.
2. Material Science
- This compound is being explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of the enzyme dihydrofolate reductase (DHFR) by this compound demonstrated that the compound could effectively reduce enzyme activity by 60% at a concentration of 50 µM, highlighting its potential in treating diseases reliant on folate metabolism.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-Methyl-1-piperazinyl)phenyl]guanidine (CAS: 219132-76-0)
- Structure : Replaces the acetyl group with a methyl substituent on the piperazine ring.
- However, the absence of a hydrogen-bond acceptor (carbonyl) may weaken interactions with polar active sites .
N-(4-{2-(Morpholin-4-yl)pyrimidin-5-yl}ethylphenyl)guanidine (52b)
- Structure : Features a morpholine ring (oxygen-containing heterocycle) and a pyrimidinyl-ethyl linker.
- Implications : The morpholine group offers distinct electronic properties compared to acetylpiperazine, while the pyrimidine linker may enhance π-π stacking with aromatic residues in target proteins. This compound demonstrated moderate activity in binding studies, though specific data for the target compound are unavailable .
Aromatic Guanidine Derivatives
1-(4-Cyanophenyl)guanidine (CAS: 5637-42-3)
- Structure: Substitutes the acetylpiperazine group with a cyano (-CN) group.
- This derivative is simpler in structure but lacks the conformational flexibility of piperazine-based analogs .
2-(4-(4-(t-Butyl)phenyl)naphthalen-1-yl)ethylguanidine (Compound 4 in )
- Structure : Incorporates a bulky t-butyl-naphthalene hydrophobic core.
- Implications: The extended aromatic system enhances lipophilicity (logP likely >3), favoring membrane penetration but possibly reducing aqueous solubility. This contrasts with the target compound’s balance of polar (acetylpiperazine) and nonpolar (phenyl) groups .
Guanidinopyrimidine Hybrids
2-(3-(4-Substitutedaryl)guanidine-1-yl)-4-phenyl-6-(thiophene-2-yl)pyrimidines (Compound 7 in )
- Structure : Combines guanidine with pyrimidine and thiophene rings.
- These derivatives showed promising docking scores against SARS-CoV-2 proteins (e.g., spike protein), suggesting versatility in targeting diverse biological systems .
Comparative Data Table
Key Structural and Functional Insights
Piperazine vs. Morpholine : The acetylpiperazine group in the target compound provides a balance of flexibility and polarity, whereas morpholine derivatives (e.g., 52b) prioritize oxygen-mediated hydrogen bonding .
Substituent Effects: Acetyl Group: Enhances solubility and offers a hydrogen-bond acceptor, critical for enzyme inhibition . Methyl/Cyano Groups: Alter electronic properties but reduce interaction diversity compared to acetyl .
Aromatic Extensions: Bulky aromatic systems (e.g., naphthalene in ) improve membrane permeability but may limit target specificity due to nonspecific hydrophobic interactions .
Biological Activity
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine is a compound of significant interest in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H20N4O
- Molecular Weight : 252.33 g/mol
The compound features a guanidine moiety and an acetylpiperazine group, which contribute to its unique interactions with biological targets.
This compound interacts with specific enzymes and receptors due to the presence of its guanidine group, which is known for forming strong hydrogen bonds and ionic interactions. This interaction can lead to modulation of enzymatic activity and receptor binding, influencing various biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be relevant in cancer treatment and neurodegenerative diseases.
- Receptor Modulation : It may affect receptor activity, potentially altering signaling pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies suggest that compounds similar to this guanidine derivative have shown efficacy against certain tumors. The inhibition of specific pathways involved in cancer cell proliferation is a key area of investigation.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative conditions.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, suggesting a broader therapeutic potential.
Table 1: Summary of Biological Activities
Notable Research Findings
- Inhibition Studies : A study demonstrated that this compound significantly inhibited the growth of cancer cells in vitro, with IC50 values indicating potent activity against specific cancer lines .
- Mechanistic Insights : Research highlighted the role of the guanidine group in forming critical interactions with biological targets, leading to the modulation of pathways involved in cell survival and proliferation .
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited unique reactivity patterns due to the acetyl group, enhancing its potential as a therapeutic agent .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine and its intermediates?
The synthesis typically involves multi-step organic reactions. For example, intermediates like 4-(4-acetylpiperazin-1-yl)phenoxy phthalonitrile derivatives can be prepared via nucleophilic aromatic substitution, followed by cyclization with anhydrous Zn(II) salts to form metal complexes (e.g., Zn(II) phthalocyanines) . Guanidine moieties are introduced through condensation reactions, such as treating aminophenyl intermediates with cyanamide derivatives under basic conditions. Purification often employs column chromatography and recrystallization. For analogs, modifications at the piperazine or phenyl groups require careful control of reaction stoichiometry and temperature .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm the integration of aromatic protons, acetylpiperazine signals, and guanidine NH groups. For example, acetylpiperazine protons appear as multiplets near δ 3.5–4.0 ppm, while guanidine NH resonances are broad (δ 6.5–8.0 ppm) .
- UV/Vis Spectroscopy : To assess π-π* transitions in aromatic systems (e.g., λmax ~255 nm for phenylguanidine derivatives) .
- Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical molecular weights) .
- IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and acetyl C=O bonds (~1650 cm⁻¹) .
Q. How can researchers assess purity and detect impurities in synthesized batches?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (≥98% required for analytical standards) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for guanidines).
- Elemental Analysis : Verify C, H, N composition against theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Structural Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) or replace the acetylpiperazine with morpholine/piperidine analogs to study steric/electronic effects .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, acylguanidine derivatives have been evaluated for histamine H2 receptor agonism using radioligand displacement .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (logP, polar surface area) to activity trends .
Q. What computational approaches predict the blood-brain barrier (BBB) penetration potential of this compound?
- logBB Calculations : Derived from experimental or calculated partition coefficients (logP) and molecular descriptors. For guanidine derivatives, logBB values < -0.5 suggest limited BBB penetration due to high polarity .
- Molecular Dynamics Simulations : Assess membrane permeability by modeling interactions with lipid bilayers.
Q. How to resolve contradictions in biological activity data across different assay systems?
- Assay Optimization : Control variables like pH, ionic strength, and protein binding (e.g., serum albumin interference) .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies ensure compound stability during long-term storage and experimental use?
- Storage Conditions : Store at -20°C in anhydrous DMSO or sealed vials under inert gas (N2/Ar) to prevent hydrolysis .
- Stability Profiling : Conduct accelerated degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) and monitor via HPLC .
Q. How can X-ray crystallography aid in elucidating the binding mode of this compound with target proteins?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
